molecular formula C10H9ClFNO B2957710 2-chloro-1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 1379347-46-2

2-chloro-1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B2957710
CAS No.: 1379347-46-2
M. Wt: 213.64
InChI Key: HQXMTYYNTYCQSR-UHFFFAOYSA-N
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Description

2-chloro-1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features a chloroacetyl group attached to an indole ring, which is further substituted with a fluoro group.

Preparation Methods

The synthesis of 2-chloro-1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves the reaction of 6-fluoroindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can react with nucleophilic sites on proteins, leading to covalent modification and inhibition of enzyme activity . The fluoro group can enhance the compound’s binding affinity to its targets by forming additional interactions.

Comparison with Similar Compounds

Similar compounds to 2-chloro-1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one include other indole derivatives such as:

These compounds share the indole core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of the fluoro group in this compound makes it unique, as it can enhance the compound’s stability and binding affinity to biological targets.

Properties

IUPAC Name

2-chloro-1-(6-fluoro-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO/c11-6-10(14)13-4-3-7-1-2-8(12)5-9(7)13/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXMTYYNTYCQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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